ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate
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Overview
Description
ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate is a chemical compound with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is known for its unique structure, which includes an oxo group and a pentylphenyl group attached to an octanoate chain. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-oxo-8-(4-pentylphenyl)octanoate typically involves the esterification of 8-oxo-8-(4-pentylphenyl)octanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 8-oxo-8-(4-pentylphenyl)octanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 8-oxo-8-(4-pentylphenyl)octanoate involves its interaction with specific molecular targets and pathways. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pentylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate: Similar structure but with an additional oxygen atom in the phenyl group.
Ethyl 8-oxo-8-(4-ethylphenyl)octanoate: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 8-oxo-8-(4-pentylphenyl)octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-5-8-11-18-14-16-19(17-15-18)20(22)12-9-6-7-10-13-21(23)24-4-2/h14-17H,3-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRQKWCBLXQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645772 |
Source
|
Record name | Ethyl 8-oxo-8-(4-pentylphenyl)octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-27-2 |
Source
|
Record name | Ethyl 8-oxo-8-(4-pentylphenyl)octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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